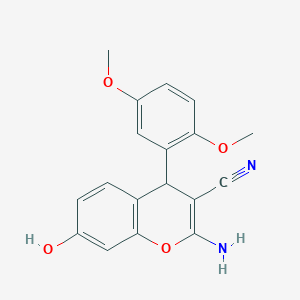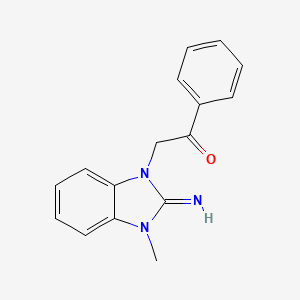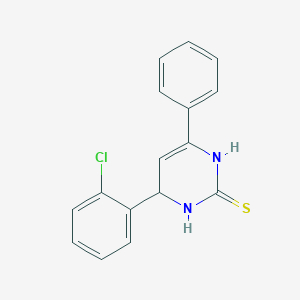![molecular formula C18H17BrN2S B11524584 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylcyclohexylidene)acetonitrile](/img/structure/B11524584.png)
2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylcyclohexylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylcyclohexylidene)acetonitrile is a complex organic compound featuring a thiazole ring, a bromophenyl group, and a cyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylcyclohexylidene)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the reaction of α-haloketones with thiourea. The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The final step involves the formation of the acetonitrile group through a condensation reaction with an appropriate nitrile precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylcyclohexylidene)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications in the development of new pharmaceuticals. The thiazole ring is a common motif in many bioactive molecules, and the presence of the bromophenyl group can enhance binding affinity to biological targets.
Medicine
In medicine, derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylcyclohexylidene)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylcyclohexylidene)acetonitrile
- 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylcyclohexylidene)acetonitrile
- 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylcyclohexylidene)acetonitrile
Uniqueness
Compared to its analogs, 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylcyclohexylidene)acetonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to different binding affinities and selectivities in biological systems.
Properties
Molecular Formula |
C18H17BrN2S |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylcyclohexylidene)acetonitrile |
InChI |
InChI=1S/C18H17BrN2S/c1-12-2-4-13(5-3-12)16(10-20)18-21-17(11-22-18)14-6-8-15(19)9-7-14/h6-9,11-12H,2-5H2,1H3 |
InChI Key |
FBMRFCLJGBVYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 3-(diethylsulfamoyl)-4-methylbenzoate](/img/structure/B11524512.png)
![3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate](/img/structure/B11524516.png)
![6-Amino-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11524521.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11524525.png)

![2-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11524530.png)

![(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11524553.png)
![(5E)-2-(4-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11524560.png)
![{2-[4-(Diphenylphosphoryl)butoxy]benzyl}(diphenyl)phosphane oxide](/img/structure/B11524567.png)
![6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11524573.png)
![8-Methyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11524578.png)
![2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11524589.png)
